5-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid
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Overview
Description
5-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H10Cl2O4 It is a derivative of benzoic acid, featuring chloro and methoxycarbonyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide: The starting material, 3-chloro-4-methoxycarbonylphenylboronic acid, is prepared through standard organic synthesis techniques.
Coupling Reaction: The aryl halide is then coupled with 5-chlorobenzoic acid using a palladium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Reactants: Large quantities of aryl halide and boronic acid are prepared.
Catalytic Coupling: The coupling reaction is scaled up using industrial reactors, ensuring efficient mixing and temperature control.
Purification: The product is purified through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
5-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxycarbonylphenylboronic acid
- 5-Chlorobenzoic acid
- 3-Chloro-4-methoxycarbonylbenzoic acid
Uniqueness
5-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both chloro and methoxycarbonyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)12-3-2-8(7-13(12)17)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWISJCJVSFBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692018 |
Source
|
Record name | 3',5-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-91-7 |
Source
|
Record name | 3',5-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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